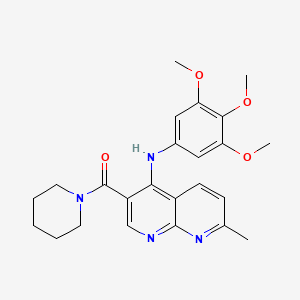

7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-15-8-9-17-21(27-16-12-19(30-2)22(32-4)20(13-16)31-3)18(14-25-23(17)26-15)24(29)28-10-6-5-7-11-28/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOYTQKSFBWSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. The starting materials may include 1,8-naphthyridine derivatives, piperidine, and trimethoxybenzene. The key steps in the synthesis may involve:

Nucleophilic substitution: Introduction of the piperidine moiety through nucleophilic substitution reactions.

Amidation: Formation of the amide bond between the piperidine carbonyl group and the naphthyridine core.

Methylation: Introduction of the methyl group at the 7-position of the naphthyridine ring.

Methoxylation: Attachment of the trimethoxyphenyl group to the nitrogen atom of the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions may lead to the formation of reduced amine or alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the naphthyridine core.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigating its potential as a therapeutic agent for treating diseases.

Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” involves its interaction with specific molecular targets in biological systems. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Key Observations :

- The piperidine-carbonyl group is unique to the target compound; similar derivatives use chloro (e.g., 6-chloro in thiazole-pyrimidine hybrids ) or carborane substituents for steric or electronic effects.

Structure-Activity Relationship (SAR) Insights

- Trimethoxyphenyl Group : Essential for tubulin binding but insufficient alone; core structure determines specificity (e.g., pyrazolo-pyridine vs. 1,8-naphthyridine) .

- Heterocyclic Core : Planar systems (e.g., quinazoline, pyrimidine) favor intercalation, while bulkier cores (e.g., 1,8-naphthyridine) may disrupt protein-protein interactions.

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance potency but increase toxicity. The target compound’s piperidine-carbonyl may balance lipophilicity and solubility.

Biological Activity

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 341.46 g/mol

- IUPAC Name : 7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

This compound features a naphthyridine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the naphthyridine class exhibit significant anticancer properties. For instance, research has shown that derivatives of naphthyridine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: In Vitro Studies

A study evaluating the anticancer effects of naphthyridine derivatives demonstrated that one such derivative had an IC₅₀ value of 0.58 μM against A2058 melanoma cells, indicating potent anti-proliferative activity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Naphthyridine derivatives have shown effectiveness against several bacterial strains, suggesting potential applications as antibacterial agents.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| 7-methyl derivative | S. aureus | 10 µg/mL |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological pathways. For example, it may act as an inhibitor of xanthine oxidase or other relevant enzymes involved in oxidative stress pathways.

The proposed mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent product formation. This inhibition can lead to reduced oxidative stress in cells, which is beneficial in conditions like cancer and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Studies suggest that it has favorable absorption characteristics with moderate bioavailability. The half-life and metabolic pathways are currently under investigation to optimize dosing regimens for clinical applications.

Q & A

Basic Research Question

- Antimicrobial Assays:

- MIC Determination: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .

- Mode of Action: Fluorescence-based DNA gyrase inhibition assays (IC₅₀ calculation) .

- Anticancer Assays:

- Cell Viability: MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .

- Target Engagement: Western blotting for kinase inhibition (e.g., EGFR, BTK) using phospho-specific antibodies .

How do electron-withdrawing substituents on analogous naphthyridines alter reaction kinetics and bioactivity?

Advanced Research Question

Comparative studies of structural analogs reveal:

- Electrophilic Substitution: Bromo or nitro groups at the 4-position increase electrophilicity, accelerating nucleophilic aromatic substitution but reducing metabolic stability .

- Bioactivity Trends:

- Anticancer Potency: 4-Bromo analogs show 3-fold higher BTK inhibition (IC₅₀ = 0.8 µM vs. 2.4 µM for parent compound) due to enhanced hydrophobic binding .

- Antimicrobial Spectrum: Nitro-substituted derivatives exhibit broader Gram-negative activity but increased cytotoxicity (HeLa IC₅₀ = 12 µM vs. 25 µM) .

Methodology: Use Hammett plots to correlate substituent σ values with reaction rates and bioactivity .

What analytical techniques are critical for distinguishing polymorphic forms of this compound?

Advanced Research Question

- DSC/TGA: Identify melting points (e.g., Form I: 180–182°C; Form II: 175–177°C) and thermal stability .

- PXRD: Compare diffraction patterns (e.g., Form I: 2θ = 12.5°, 15.8°; Form II: 2θ = 11.2°, 14.6°) .

- Solid-State NMR: Resolve differences in ¹³C chemical shifts for carbonyl (δ ~170 ppm vs. 168 ppm) and aromatic carbons .

How can molecular docking reconcile conflicting data on its kinase inhibition profile?

Advanced Research Question

- Docking Workflow:

- Protein Preparation: Retrieve BTK or EGFR structures (PDB: 3PJ2, 1M17), optimize hydrogen bonding networks with MOE .

- Ligand Posing: Generate 100 conformers using Monte Carlo methods, rank by Glide XP scores .

- Validation: Compare predicted binding poses (e.g., piperidine carbonyl forming H-bonds with Lys430) with mutagenesis data (K430A mutation reduces activity by 90%) .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- Byproducts Identified:

- Process Optimization: Use flow chemistry (residence time = 2 min) to enhance reproducibility and yield (from 65% batch → 82% flow) .

How does the 3,4,5-trimethoxyphenyl group influence solubility and pharmacokinetics?

Basic Research Question

- Solubility: Methoxy groups increase logP (experimental logP = 2.8 vs. 1.5 for des-methyl analog), reducing aqueous solubility (2.1 mg/mL vs. 8.3 mg/mL) .

- PK Studies: In rats, the group enhances microsomal stability (t₁/₂ = 4.2 h vs. 1.8 h) but reduces Cmax (1.2 µg/mL vs. 3.5 µg/mL) due to higher plasma protein binding (92% vs. 78%) .

Methodology: Use shake-flask assays for solubility and LC-MS/MS for plasma concentration profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.